2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane
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Overview
Description
2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a heptynyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with hept-4-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring or the heptynyl side chain, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the dioxolane ring and the heptynyl side chain, which can participate in different chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hept-4-yn-1-yl)-1,2-dimethylbenzene
- N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-2-naphthalenemethanamine Hydrochloride
- 1-Chloro-6,6-dimethyl-2-hepten-4-yne
Uniqueness
2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane is unique due to its combination of a dioxolane ring and a heptynyl side chain, which imparts distinct reactivity and potential applications. This structural uniqueness differentiates it from other similar compounds and makes it valuable for specific research and industrial purposes.
Properties
CAS No. |
24403-63-2 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-hept-4-ynyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-11(2)12-9-10-13-11/h3,6-10H2,1-2H3 |
InChI Key |
FZUZHGQMUPIULI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCC1(OCCO1)C |
Origin of Product |
United States |
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